REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[NH2:5][CH:6]([C:10]([OH:12])=[O:11])[CH:7]([CH3:9])[CH3:8].[CH3:13]O>>[ClH:3].[CH3:13][O:11][C:10](=[O:12])[CH:6]([CH:7]([CH3:9])[CH3:8])[NH2:5] |f:3.4|
|
Name
|
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C(C)C)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the solution is stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated under reduced pressure, and diethyl ether
|
Type
|
ADDITION
|
Details
|
is added to the resulting residue
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals are filtered off
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC(C(N)C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.68 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |